
Sulfobromophthalein disodium salt hydrate, used to study hepatocyte transport functions
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A phenolphthalein that is used as a diagnostic aid in hepatic function determination.
Aplicaciones Científicas De Investigación
1. Hepatocyte Transport Mechanism Studies
Sulfobromophthalein disodium salt hydrate has been extensively used to study hepatocyte transport mechanisms of organic anions such as bilirubin. For instance, Kurisu et al. (1989) developed a procedure to prepare [35S]sulfobromophthalein with high specific activity, which has facilitated understanding of its transport mechanism in hepatocytes (Kurisu, Nilprabhassorn, & Wolkoff, 1989).
2. Organic Anion Transport Modulation
Campbell et al. (1993) investigated the influence of extracellular ATP on hepatocyte organic anion transport. They found that ATP modulates the uptake of [35S]sulfobromophthalein in hepatocytes, providing insights into the regulation of organic anion transport (Campbell, Spray, & Wolkoff, 1993).
3. Characterization of Transport Proteins
Kullak-Ublick et al. (1994) characterized the transport functions of a basolateral organic anion transporting polypeptide in rat hepatocytes using sulfobromophthalein. This study contributed to understanding the Na+-independent transport system for organic anions in hepatocytes (Kullak-Ublick, Hagenbuch, Stieger, Wolkoff, & Meier, 1994).
4. Understanding Transport Modulation
Glavy et al. (2000) found that extracellular ATP reduces the transport of sulfobromophthalein in rat hepatocytes, mediated by serine phosphorylation of the transporter protein Oatp1. This study provides insights into the modulation of organic anion transport in hepatocytes (Glavy, Wu, Wang, Orr, & Wolkoff, 2000).
5. Role of Chloride in Transport Activity
Min et al. (1991) demonstrated that external chloride ions modulate the affinity of sulfobromophthalein for its hepatocyte transporter, enhancing our understanding of the role of chloride in organic anion transport in hepatocytes (Min, Johansen, Campbell, & Wolkoff, 1991).
6. Spectrophotometric Measurement Techniques
Persico and Sottocasa (1987) developed a spectrophotometric technique for measuring sulfobromophthalein uptake in isolated hepatocytes. This method confirmed the saturable transport of sulfobromophthalein, contributing to the understanding of its transport kinetics (Persico & Sottocasa, 1987).
7. Modulation of Hepatobiliary Excretion
Reisman et al. (2009) explored how Nrf2 activation affects the biliary excretion of sulfobromophthalein. They found that Nrf2 activation enhances its excretion by inducing glutathione-S-transferase activity, providing insights into the excretion mechanisms of organic anions (Reisman, Csanaky, Yeager, & Klaassen, 2009).
Propiedades
Fórmula molecular |
C20H10Br4Na2O11S2 |
|---|---|
Peso molecular |
856 g/mol |
Nombre IUPAC |
disodium;2-hydroxy-5-[4,5,6,7-tetrabromo-1-(4-hydroxy-3-sulfonatophenyl)-3-oxo-2-benzofuran-1-yl]benzenesulfonate;hydrate |
InChI |
InChI=1S/C20H10Br4O10S2.2Na.H2O/c21-15-13-14(16(22)18(24)17(15)23)20(34-19(13)27,7-1-3-9(25)11(5-7)35(28,29)30)8-2-4-10(26)12(6-8)36(31,32)33;;;/h1-6,25-26H,(H,28,29,30)(H,31,32,33);;;1H2/q;2*+1;/p-2 |
Clave InChI |
CDTNUNQQEUGDSD-UHFFFAOYSA-L |
SMILES |
C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.O.[Na+].[Na+] |
SMILES canónico |
C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.O.[Na+].[Na+] |
Sinónimos |
Bromosulfophthalein Bromosulphthalein Bromsulphalein Bromthalein Disodium, Sulfobromophthalein Sodium, Sulfobromophthalein Sulfobromophthalein Sulfobromophthalein Disodium Sulfobromophthalein Sodium Tetrabromsulphthalein |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




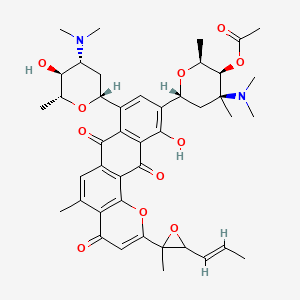
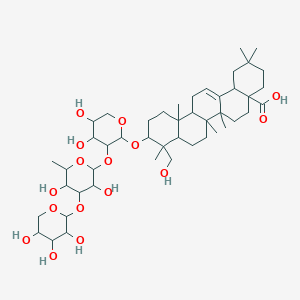
![5,7-Dihydroxy-4-Oxo-2-(3,4,5-Trihydroxyphenyl)-4h-Chromen-3-Yl 6-Deoxy-2-O-{6-O-[(2e)-3-(3,4-Dihydroxyphenyl)prop-2-Enoyl]-Beta-D-Glucopyranosyl}-Alpha-L-Mannopyranoside](/img/structure/B1255202.png)
![[(1S,3S,5E,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1255203.png)
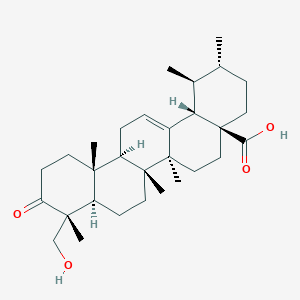
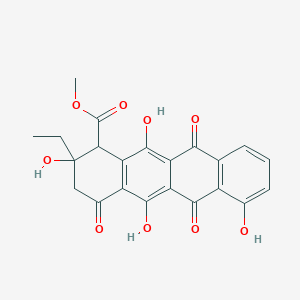
![(3-Heptyl-5-hydroxyphenyl) 2-[5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoate](/img/structure/B1255207.png)
![(1S,2S,4S,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1255208.png)

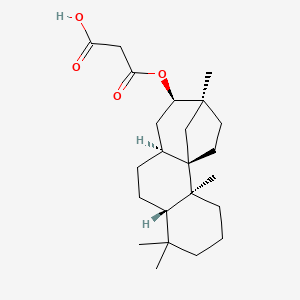


![2-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxin-7-one](/img/structure/B1255219.png)